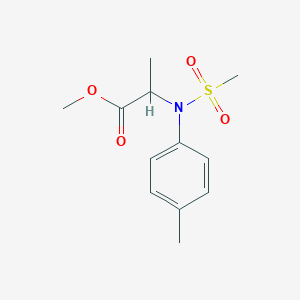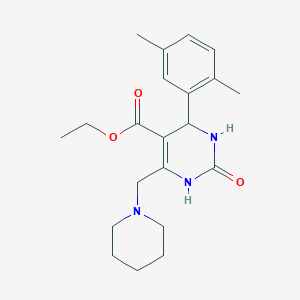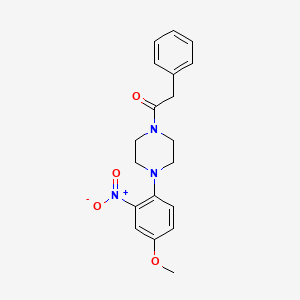
3-ethoxy-N-ethyl-N-phenylpropanamide
Vue d'ensemble
Description
3-ethoxy-N-ethyl-N-phenylpropanamide, also known as Etomidate, is a popular anesthetic agent used in the medical field. It is a non-barbiturate hypnotic drug that is commonly used for induction of anesthesia in surgical procedures. Etomidate is known for its rapid onset of action, short duration of effect, and minimal cardiovascular and respiratory effects.
Mécanisme D'action
3-ethoxy-N-ethyl-N-phenylpropanamide acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the transmission of nerve impulses in the central nervous system. It enhances the activity of GABA, leading to an increase in inhibitory neurotransmission and ultimately resulting in sedation and anesthesia.
Biochemical and Physiological Effects:
3-ethoxy-N-ethyl-N-phenylpropanamide has been found to have minimal effects on cardiovascular and respiratory function, making it a safe and effective anesthetic agent. It has also been shown to have minimal effects on renal and hepatic function.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethoxy-N-ethyl-N-phenylpropanamide has several advantages as an anesthetic agent for laboratory experiments. It has a rapid onset of action, short duration of effect, and minimal cardiovascular and respiratory effects. However, it also has limitations, such as its potential to cause adrenal suppression and its high cost compared to other anesthetic agents.
Orientations Futures
There are several potential future directions for research on 3-ethoxy-N-ethyl-N-phenylpropanamide. One area of research could focus on the development of new formulations of 3-ethoxy-N-ethyl-N-phenylpropanamide that have improved pharmacokinetic and pharmacodynamic properties. Another area of research could focus on the potential use of 3-ethoxy-N-ethyl-N-phenylpropanamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, research could be conducted on the potential use of 3-ethoxy-N-ethyl-N-phenylpropanamide in combination with other drugs to enhance its anesthetic properties.
Applications De Recherche Scientifique
3-ethoxy-N-ethyl-N-phenylpropanamide has been extensively studied for its anesthetic properties and has been found to be effective in inducing anesthesia in various surgical procedures. It has also been used in emergency situations for rapid sequence intubation. In addition, 3-ethoxy-N-ethyl-N-phenylpropanamide has been studied for its potential use in the treatment of status epilepticus and traumatic brain injury.
Propriétés
IUPAC Name |
3-ethoxy-N-ethyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(12-8-6-5-7-9-12)13(15)10-11-16-4-2/h5-9H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXRDHXZCWBRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4185642.png)
![3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4185654.png)
![N'-(2-fluorobenzoyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B4185662.png)
![ethyl 1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4185665.png)

![ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4185675.png)

![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B4185688.png)
![ethyl 3-[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4185706.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-nitrophenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B4185713.png)
![4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4185714.png)

![N,N''-1,3-pentanediylbis[N'-phenyl(thiourea)]](/img/structure/B4185727.png)